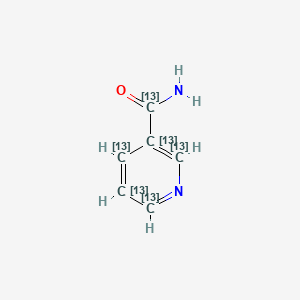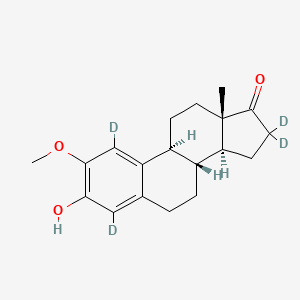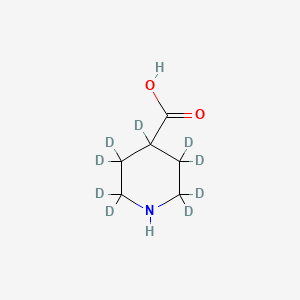
Nicotinamide-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide-13C6 is synthesized by incorporating stable heavy isotopes of carbon into the nicotinamide molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotopes into the nicotinamide structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high purity of the final product, which is essential for its use in scientific research and various applications .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form 1,4-dihydronicotinamide.
Substitution: This compound can undergo substitution reactions where the amide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include nicotinic acid, 1,4-dihydronicotinamide, and various substituted nicotinamide derivatives .
Scientific Research Applications
Nicotinamide-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinamide metabolism
Biology: Employed in studies of cellular physiology and biochemistry, particularly in understanding the role of NAD+ in cellular processes
Medicine: Investigated for its potential therapeutic effects in conditions like acne, melasma, and psoriasis. .
Industry: Used in the development of skincare products and cosmetics due to its beneficial effects on skin health
Mechanism of Action
Nicotinamide-13C6 exerts its effects through several mechanisms:
NAD+ Synthesis: It plays a pivotal role in the synthesis of NAD+, which is essential for redox reactions and energy production in cells
DNA Repair: This compound influences DNA repair mechanisms and cellular stress responses, contributing to cellular longevity and health
Anti-inflammatory and Antioxidant Effects: It reduces oxidative stress and inflammation, which are key factors in various skin conditions and aging
Comparison with Similar Compounds
Nicotinamide-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Nicotinamide: The unlabeled form of nicotinamide, commonly used in dietary supplements and skincare products
Nicotinic Acid: Another form of vitamin B3, used primarily for its lipid-lowering effects
1,4-Dihydronicotinamide: A reduced form of nicotinamide, studied for its role in redox reactions
This compound stands out due to its ability to be traced in metabolic studies, providing valuable insights into the biochemical pathways and mechanisms involving nicotinamide .
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
128.081 g/mol |
IUPAC Name |
(2,3,4,5,6-13C5)pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
DFPAKSUCGFBDDF-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)


![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)

